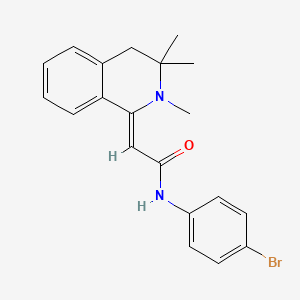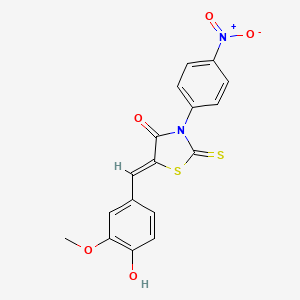![molecular formula C24H17Br2N3O B3879572 2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B3879572.png)
2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Vue d'ensemble
Description
The compound “2-(1H-benzimidazol-2-yl)-3-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile” is a complex organic molecule that contains several functional groups and structural features. It includes a benzimidazole ring, a phenyl ring with bromine substituents, a methylbenzyl ether group, and an acrylonitrile group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. The benzimidazole ring could be formed through the reaction of o-phenylenediamine with a carboxylic acid . The bromine substituents could be introduced through electrophilic aromatic substitution, and the ether and nitrile groups could be added through nucleophilic substitution reactions .Molecular Structure Analysis
The benzimidazole ring system in the molecule is likely to be planar due to the sp2 hybridization of the atoms in the ring. The presence of the bromine atoms on the phenyl ring could cause this ring to be slightly non-planar due to the size of the bromine atoms .Chemical Reactions Analysis
The benzimidazole ring is a common feature in many biologically active compounds and is likely to be involved in any reactions the compound undergoes. The bromine atoms could potentially be replaced in a substitution reaction, and the nitrile group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. The benzimidazole ring is likely to contribute to the compound’s aromaticity and stability .Orientations Futures
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N3O/c1-15-6-8-16(9-7-15)14-30-23-19(25)11-17(12-20(23)26)10-18(13-27)24-28-21-4-2-3-5-22(21)29-24/h2-12H,14H2,1H3,(H,28,29)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFRTXATFUPQSE-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C3=NC4=CC=CC=C4N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-[1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3879493.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3879501.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879503.png)
![N-(3-methyl-1-{[2-(2-oxo-2-phenylethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3879510.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879518.png)

![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879547.png)


![ethyl 5-(2-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879562.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879565.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3879567.png)
![4-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3879569.png)
![N'-[4-(diethylamino)benzylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanohydrazide](/img/structure/B3879588.png)
